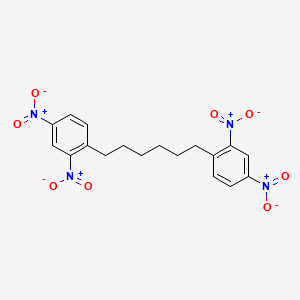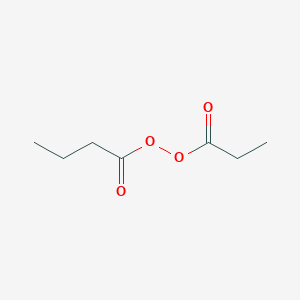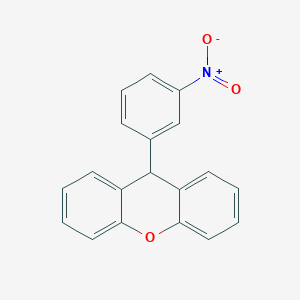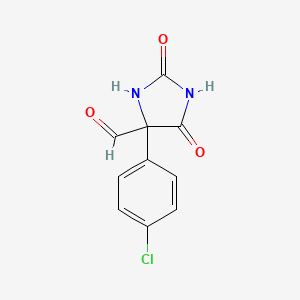
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which also contains two oxo groups and an aldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with glycine and urea under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, and requires heating to facilitate the formation of the imidazolidine ring. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, are essential for large-scale production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carboxylic acid.
Reduction: 4-(4-Chlorophenyl)-2,5-dihydroxyimidazolidine-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)imidazole: Shares the chlorophenyl group but differs in the ring structure.
Bis(4-chlorophenyl)sulfone: Contains two chlorophenyl groups but lacks the imidazolidine ring.
Thiazole derivatives: Similar in having a heterocyclic ring but with different atoms and substituents.
Uniqueness
4-(4-Chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Número CAS |
6630-46-2 |
|---|---|
Fórmula molecular |
C10H7ClN2O3 |
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10(5-14)8(15)12-9(16)13-10/h1-5H,(H2,12,13,15,16) |
Clave InChI |
WYOWXQKJLGEZFV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2(C(=O)NC(=O)N2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenamine, N-[1-(4-chlorophenyl)ethylidene]-](/img/structure/B14721520.png)

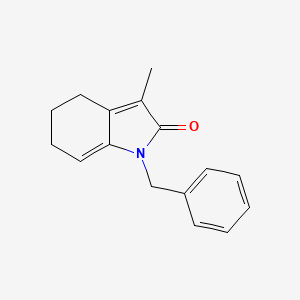


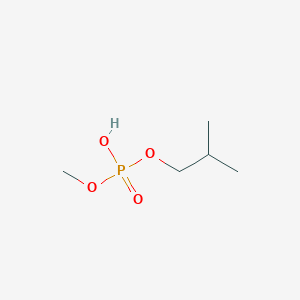
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
